A Technical Guide to the Chemical Structure and Physicochemical Properties of 2-(1-Aminopropyl)-6-bromo-4-methylphenol
A Technical Guide to the Chemical Structure and Physicochemical Properties of 2-(1-Aminopropyl)-6-bromo-4-methylphenol
Abstract: This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and proposed methodologies for the synthesis and characterization of 2-(1-Aminopropyl)-6-bromo-4-methylphenol. As a novel or sparsely documented compound, this document synthesizes information from analogous chemical structures and established principles of organic chemistry to offer a predictive and methodological framework for researchers, scientists, and professionals in drug development. The guide details a plausible synthetic pathway, outlines a complete analytical workflow for structural verification and purity assessment, and discusses potential biological activities based on its structural motifs. All proposed protocols are designed as self-validating systems to ensure scientific integrity.
Introduction and Molecular Overview
2-(1-Aminopropyl)-6-bromo-4-methylphenol is a substituted phenol of significant interest due to its unique combination of functional groups. The structure incorporates a phenolic hydroxyl group, a bromine atom, a methyl group, and an aminopropyl side chain. This arrangement suggests a potential for diverse biological activities, drawing parallels with known bioactive molecules that share these motifs, such as antioxidants, and neurologically active agents.[1] Bromophenols, for instance, are a class of compounds known for their antimicrobial, antidiabetic, and antioxidant properties.[2]
This guide serves as a foundational document for any research endeavor involving this compound. In the absence of extensive published data, we present a robust framework based on established chemical principles for its synthesis and characterization.
Chemical Identity
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IUPAC Name: 2-(1-Aminopropyl)-6-bromo-4-methylphenol
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Molecular Formula: C₁₀H₁₄BrNO
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Canonical SMILES: CCC(C1=C(C=C(C=C1)C)Br)N)O
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InChI Key: (Generated upon synthesis and characterization)
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CAS Number: Not assigned.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for 2-(1-Aminopropyl)-6-bromo-4-methylphenol is not available, its properties can be predicted based on computational models and data from analogous structures found in chemical databases like PubChem.[3][4]
Predicted Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 244.13 g/mol | Calculated from the molecular formula C₁₀H₁₄BrNO. |
| XLogP3 | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Capable of donating hydrogen bonds, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 2 (from -OH and -NH₂) | Capable of accepting hydrogen bonds. |
| pKa (Phenolic -OH) | ~8.5 - 9.5 | The electron-withdrawing bromine atom will slightly increase the acidity compared to p-cresol. |
| pKa (Amino -NH₂) | ~9.0 - 10.0 | Typical for a primary alkylamine. |
| Physical Form | Likely a solid at room temperature | Based on similar substituted phenols.[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | The presence of polar groups suggests some water solubility, while the aromatic ring and alkyl chain favor organic solvents.[6] |
Predicted Spectroscopic Signatures
A full analytical characterization is required for definitive structural elucidation. Based on the proposed structure, the following spectral characteristics are anticipated:
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¹H NMR: Distinct signals are expected for the ethyl group protons (a triplet and a quartet), a methine proton adjacent to the amino group, two aromatic protons, a methyl singlet, and exchangeable protons for the -OH and -NH₂ groups.
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¹³C NMR: Signals corresponding to the ten carbon atoms, including the aromatic carbons, the methyl carbon, and the carbons of the aminopropyl side chain.
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IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (broad, in the 3200-3600 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and C-Br stretching (typically in the 500-600 cm⁻¹ region).
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Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[7]
Proposed Synthesis and Purification Workflow
A plausible synthetic route for 2-(1-Aminopropyl)-6-bromo-4-methylphenol can be designed starting from commercially available p-cresol. The following multi-step synthesis leverages well-established organic reactions.
Detailed Experimental Protocol: Synthesis
Step 1: Ortho-Bromination of p-Cresol This step introduces a bromine atom at the position ortho to the hydroxyl group, a common and efficient reaction for phenols.[8]
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Dissolve p-cresol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
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Cool the solution to 0 °C using an ice bath.
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Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-bromo-4-methylphenol.[9]
Step 2: Ortho-Formylation (Duff Reaction) The Duff reaction introduces a formyl (-CHO) group ortho to the hydroxyl group.
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Mix hexamethylenetetramine (1.5 eq) with trifluoroacetic acid (TFA) (10 eq).
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Add 2-bromo-4-methylphenol (1.0 eq) to the mixture.
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Heat the reaction at 90-100 °C for 6-8 hours.
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Cool the mixture and hydrolyze by adding aqueous HCl.
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Extract the product with ethyl acetate, wash, dry, and concentrate. Purify by column chromatography to obtain 3-bromo-2-hydroxy-5-methylbenzaldehyde.
Step 3: Henry (Nitroaldol) Reaction This classic carbon-carbon bond-forming reaction will build the aminopropyl side chain precursor.
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Dissolve 3-bromo-2-hydroxy-5-methylbenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent like methanol.
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Add a catalytic amount of a base (e.g., sodium acetate) and stir at room temperature for 24-48 hours.
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Monitor the reaction by TLC. Upon completion, acidify the mixture and extract the product.
Step 4: Reduction of the Nitro Group The final step involves the reduction of the nitro group to a primary amine.
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Dissolve the crude product from Step 3 in an anhydrous solvent like THF.
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Carefully add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (3-4 eq) at 0 °C.
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Allow the reaction to stir at room temperature or gentle reflux until the reduction is complete.
-
Quench the reaction carefully with water and aqueous NaOH.
-
Filter the aluminum salts and extract the final product from the filtrate.
Purification Protocol
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Extraction: For acidic compounds like phenols, liquid-liquid extraction (LLE) is a standard technique.[10] The pH of the aqueous phase is critical; acidifying the sample to a pH < 2 ensures the phenol is in its protonated form, facilitating extraction into an organic solvent like dichloromethane.[10][11]
-
Column Chromatography: Purify the final crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate with a small percentage of triethylamine to prevent the amine from sticking to the silica).
Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Chromatographic techniques are employed to separate and quantify the individual substituted phenols.[10]
Methodologies for Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the final compound.
-
Protocol:
-
Column: Use a reversed-phase C18 column.[10]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenol's benzene ring, and/or mass spectrometry (LC-MS).[11]
-
Analysis: Purity is determined by the area percentage of the main peak.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To confirm molecular weight and assess purity, especially for volatile impurities. GC-MS is highly sensitive and selective for volatile and semi-volatile phenols.[10][12]
-
Protocol:
-
Derivatization (Optional): To improve volatility, the compound can be derivatized (e.g., silylation of the -OH and -NH₂ groups).
-
Column: A non-polar capillary column (e.g., DB-5ms).
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Injection: Split/splitless injection.
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MS Detection: Electron Ionization (EI) mode, scanning a mass range from 50 to 400 m/z.
-
Analysis: Identify the molecular ion peak and compare the fragmentation pattern with the expected structure.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Unambiguous structural elucidation.
-
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire ¹H, ¹³C, and 2D-NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Analysis: Assign all proton and carbon signals and confirm connectivity through 2D correlations.
-
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Potential Biological Activity and Future Directions
The chemical structure of 2-(1-Aminopropyl)-6-bromo-4-methylphenol suggests several avenues for biological investigation.
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Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, acting as radical scavengers. The antioxidant capacity could be evaluated using in vitro assays such as DPPH radical scavenging or ABTS assays.[13]
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Antimicrobial Properties: Many substituted phenols and bromophenols exhibit antimicrobial activity.[2][9] The compound could be screened against a panel of pathogenic bacteria and fungi.
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Neurological Activity: The aminopropyl side chain is a feature of many psychoactive compounds and neurotransmitter analogues. Therefore, receptor binding assays for dopaminergic, serotonergic, or adrenergic receptors could be a fruitful area of investigation.
Further research should focus on the enantioselective synthesis of this compound, as the stereochemistry of the aminopropyl side chain will likely be critical for any observed biological activity.
Conclusion
This technical guide provides a predictive but scientifically grounded framework for the study of 2-(1-Aminopropyl)-6-bromo-4-methylphenol. By leveraging established synthetic methodologies and a comprehensive analytical workflow, researchers can confidently synthesize and characterize this novel compound. The proposed protocols are designed to ensure the integrity and reproducibility of experimental results, paving the way for future investigations into its chemical and biological properties.
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ChemBK. (n.d.). Phenol,2-broMo-6-Methyl-. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dibromo-4-methyl- (CAS 2432-14-6). Available from: [Link]
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